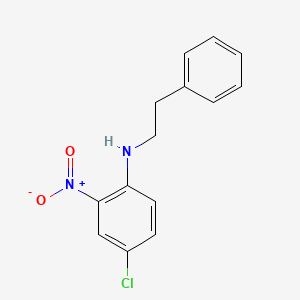
(4-Chloro-2-nitrophényl)(2-phényléthyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-nitrophenyl)(2-phenylethyl)amine, also known as 4-chloro-α-methylbenzeneethanamine or 4-chloro-α-methylbenzylamine, is a synthetic compound that is used in scientific research. It has a wide range of applications and can be used to study a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
- Rôle du 4Cl2NA: Cultivé comme un monocristal organique non centrosymétrique, le 4Cl2NA présente des propriétés NLO. Les chercheurs ont utilisé des méthodes d'évaporation lente pour faire pousser ce cristal. Il présente une bonne réponse NLO macroscopique en raison de son système d'électrons π fortement délocalisé et de sa conjugaison π donneur-accepteur. L'efficacité de la génération de seconde harmonique du cristal a été testée en utilisant la méthode de la poudre de Kurtz Perry .
- Dérivés du 4Cl2NA: L'étude des dérivés du 4Cl2NA pourrait révéler des propriétés antiprolifératives et antivirales potentielles. Les chercheurs ont synthétisé et testé des composés apparentés, tels que les ribonucléosides d'indole dérivés de la pyrimidine .
- Dérivés de la N-(4-(4-bromophényl)thiazol-2-yl)-2-chloroacétamide: Ces dérivés nouvellement synthétisés ont été étudiés pour leurs activités pharmacologiques. La compréhension de leurs structures moléculaires et de leurs propriétés physicochimiques pourrait contribuer aux efforts de développement de médicaments .
Matériaux Optiques Non Linéaires (NLO)
Potentiel Biologique
Développement de Médicaments Antimicrobiens et Anticancéreux
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine may also interact with various cellular targets.
Biochemical Pathways
Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine may also influence a range of biochemical pathways, with downstream effects on multiple cellular processes.
Result of Action
Given the potential range of biological activities influenced by related compounds , it’s likely that the compound’s action would result in a variety of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine are likely to be influenced by various environmental factors. For instance, the degradation of similar chloronitrophenols has been shown to be faster in non-sterilized soil than sterilized soil , suggesting that microbial activity can influence the environmental fate of these compounds.
Propriétés
IUPAC Name |
4-chloro-2-nitro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-6-7-13(14(10-12)17(18)19)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHURIYLBVPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2487205.png)
![3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2487206.png)
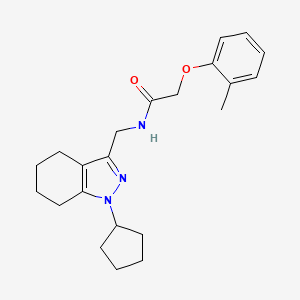
![1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2487209.png)
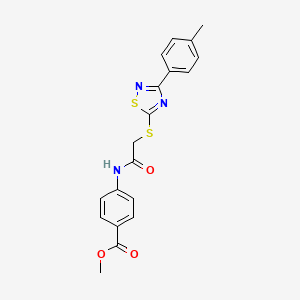
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)
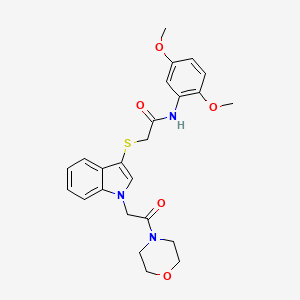
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)
![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)
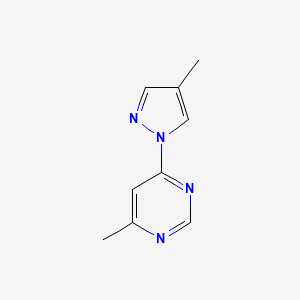
![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)
![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2487226.png)
![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)
